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Compound of Interest

Compound Name: 1-(prop-2-yn-1-yl)-1H-indole

Cat. No.: B098892 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the spectroscopic properties of N-propargyl-7-

azaindole and a series of its 1,2,3-triazole derivatives. The inclusion of these derivatives,

synthesized via a copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reaction, offers

insight into how the spectroscopic characteristics of the N-propargylindole scaffold are

modulated by the addition of different substituted phenyl and benzyl groups. This information is

crucial for the characterization and development of novel indole-based compounds in medicinal

chemistry and materials science.

Spectroscopic Data Comparison
The following tables summarize the key spectroscopic data for N-propargyl-7-azaindole and its

triazole derivatives. This data is essential for the identification, characterization, and purity

assessment of these compounds.

Table 1: ¹H NMR Spectroscopic Data (CDCl₃, 400 MHz)
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Compound Ar-H (ppm)
Triazole-H
(ppm)

CH₂ (ppm)
Propargyl-H
(ppm)

Other (ppm)

N-propargyl-

7-azaindole

8.28 (dd),

7.95 (d), 7.10

(d), 7.05 (dd),

6.60 (d)

- 5.01 (d) 2.28 (t) -

4a (benzyl)

8.30, 7.98,

7.39-7.31,

7.12, 7.08,

6.63

7.65 (s) 5.60 (s) -
5.58 (s, N-

CH₂)

4b (4-

methylbenzyl)

8.30, 7.98,

7.21, 7.15,

7.12, 7.08,

6.63

7.62 (s) 5.59 (s) -

5.52 (s, N-

CH₂), 2.36 (s,

CH₃)

4c (4-

methoxybenz

yl)

8.30, 7.98,

7.25, 7.12,

7.08, 6.88,

6.63

7.62 (s) 5.59 (s) -

5.52 (s, N-

CH₂), 3.80 (s,

OCH₃)

4j (phenyl)

8.32, 8.01,

7.74, 7.51,

7.42, 7.16,

7.10, 6.65

7.90 (s) 5.75 (s) - -

4k (4-

methylphenyl

)

8.31, 8.00,

7.63, 7.30,

7.15, 7.09,

6.65

7.86 (s) 5.74 (s) - 2.42 (s, CH₃)

4l (4-

methoxyphen

yl)

8.31, 8.00,

7.65, 7.15,

7.09, 7.01,

6.65

7.84 (s) 5.73 (s) -
3.87 (s,

OCH₃)

Table 2: ¹³C NMR Spectroscopic Data (CDCl₃, 100 MHz)

Validation & Comparative

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 2 / 8 Tech Support

https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b098892?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Compound
C=N / C=C
(aromatic/triaz
ole)

CH₂ Propargyl Other

N-propargyl-7-

azaindole

148.8, 142.8,

128.8, 127.9,

116.3, 100.9

36.5 77.8, 72.9 -

4a (benzyl)

148.9, 143.0,

142.9, 134.8,

129.0, 128.8,

128.6, 128.1,

127.9, 122.1,

116.4, 101.2

48.9 - 54.2 (N-CH₂)

4b (4-

methylbenzyl)

148.9, 143.0,

142.9, 138.3,

131.7, 129.7,

128.8, 128.1,

127.9, 122.0,

116.4, 101.2

48.9 -
54.0 (N-CH₂),

21.2 (CH₃)

4c (4-

methoxybenzyl)

159.8, 148.9,

143.0, 142.9,

129.5, 128.8,

127.9, 126.8,

122.0, 116.4,

114.4, 101.2

48.9 -
55.4 (OCH₃),

53.6 (N-CH₂)

4j (phenyl)

149.0, 143.1,

142.9, 137.0,

129.8, 129.1,

128.8, 127.9,

120.7, 120.6,

116.5, 101.3

48.7 - -

4k (4-

methylphenyl)

149.0, 143.1,

142.9, 138.8,

134.7, 130.2,

128.8, 127.9,

48.7 - 21.2 (CH₃)
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120.6, 120.5,

116.5, 101.3

4l (4-

methoxyphenyl)

160.5, 149.0,

143.1, 142.9,

130.3, 128.8,

127.9, 122.1,

120.8, 116.5,

114.8, 101.3

48.7 - 55.7 (OCH₃)

Table 3: Photophysical Data (in Methanol)
Compound λₐₑₛ (nm) λₑₘ (nm) Stokes Shift (nm)

4a (benzyl) 294 362 68

4b (4-methylbenzyl) 295 363 68

4c (4-methoxybenzyl) 296 364 68

4j (phenyl) 302 370 68

4k (4-methylphenyl) 303 371 68

4l (4-methoxyphenyl) 305 372 67

Experimental Protocols
Detailed methodologies for the synthesis and spectroscopic analysis are provided below.

Synthesis of N-propargyl-7-azaindole
To a solution of 7-azaindole (1.0 eq) in dry N,N-dimethylformamide (DMF), sodium hydride (1.2

eq, 60% dispersion in mineral oil) is added portion-wise at 0 °C under a nitrogen atmosphere.

The mixture is stirred for 30 minutes, after which propargyl bromide (1.2 eq) is added dropwise.

The reaction is allowed to warm to room temperature and stirred for 12 hours. The reaction is

then quenched with ice-cold water and extracted with ethyl acetate. The combined organic

layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under

reduced pressure. The crude product is purified by column chromatography on silica gel.
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General Procedure for the Synthesis of 7-azaindole N-
linked 1,2,3-triazoles (4a-q)
A mixture of N-propargyl-7-azaindole (1.0 eq), the corresponding substituted azide (1.0 eq),

and copper(I) iodide (0.1 eq) in a 1:1 mixture of t-butanol and water is stirred at room

temperature for 8-12 hours. The progress of the reaction is monitored by thin-layer

chromatography. After completion, the reaction mixture is diluted with water and extracted with

ethyl acetate. The organic layer is washed with brine, dried over anhydrous sodium sulfate, and

concentrated in vacuo. The resulting crude product is purified by column chromatography.

Spectroscopic Measurements
NMR Spectroscopy: ¹H and ¹³C NMR spectra are recorded on a 400 MHz spectrometer in

deuterated chloroform (CDCl₃).[1] Chemical shifts are reported in parts per million (ppm)

relative to tetramethylsilane (TMS) as an internal standard.

Mass Spectrometry: High-resolution mass spectra (HRMS) are obtained using an

electrospray ionization (ESI) source with a time-of-flight (TOF) mass analyzer.

UV-Visible Spectroscopy: Absorption spectra are recorded on a UV-Vis spectrophotometer in

methanol. The samples are prepared in a quartz cuvette with a path length of 1 cm.

Fluorescence Spectroscopy: Emission spectra are recorded on a spectrofluorometer in

methanol. The excitation wavelength is set to the absorption maximum of each compound.

Visualizations
Experimental Workflow for Synthesis and Analysis
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Caption: Synthetic and analytical workflow.

Logical Relationship of Spectroscopic Techniques
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Caption: Interrelation of analytical techniques.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Validation & Comparative

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 8 / 8 Tech Support

https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/product/b098892?utm_src=pdf-bulk
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b098892?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

